Azauracil diethanolamine salt
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Overview
Description
2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione is a compound that combines the properties of both an amino alcohol and a triazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione typically involves the reaction of hexachlorocyclotriphosphazene with 2-(2-hydroxyethylamino)ethanol . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. The triazine ring can interact with enzymes and other proteins, potentially inhibiting their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-morpholino-s-triazine: Known for its antitumor properties.
Hexamethylmelamine: Used clinically to treat lung, breast, and ovarian cancer.
Uniqueness
What sets 2-(2-hydroxyethylamino)ethanol; 2H-1,2,4-triazine-3,5-dione apart is its combination of amino alcohol and triazine functionalities, which provides a unique set of chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in multiple fields make it a compound of significant interest.
Properties
CAS No. |
99346-50-6 |
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Molecular Formula |
C7H14N4O4 |
Molecular Weight |
218.21 g/mol |
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2H-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C4H11NO2.C3H3N3O2/c6-3-1-5-2-4-7;7-2-1-4-6-3(8)5-2/h5-7H,1-4H2;1H,(H2,5,6,7,8) |
InChI Key |
ZQXGMTGUSXHRSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=O)NC1=O.C(CO)NCCO |
Origin of Product |
United States |
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